2-Chloro-4-methoxypyrimidin-5-ol
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Overview
Description
2-Chloro-4-methoxypyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C5H5ClN2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxypyrimidin-5-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, chlorination, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxypyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in solvents such as dioxane or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Chloro-4-methoxypyrimidin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or protein synthesis in microbial cells, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2-Chloro-4-methoxypyridine: Similar in structure but differs in the position of the nitrogen atoms.
2,4-Dichloro-5-methoxypyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
2-Chloro-5-(chloromethyl)pyridine: Used in similar applications but has a different substitution pattern.
Uniqueness: 2-Chloro-4-methoxypyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5ClN2O2 |
---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloro-4-methoxypyrimidin-5-ol |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-4-3(9)2-7-5(6)8-4/h2,9H,1H3 |
InChI Key |
CHTJKWGAYMZHRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1O)Cl |
Origin of Product |
United States |
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